Homocaine

Beschreibung

BenchChem offers high-quality Homocaine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Homocaine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C18H23NO4 |

|---|---|

Molekulargewicht |

317.4 g/mol |

IUPAC-Name |

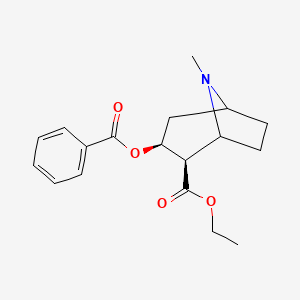

ethyl (2R,3S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C18H23NO4/c1-3-22-18(21)16-14-10-9-13(19(14)2)11-15(16)23-17(20)12-7-5-4-6-8-12/h4-8,13-16H,3,9-11H2,1-2H3/t13?,14?,15-,16+/m0/s1 |

InChI-Schlüssel |

NMPOSNRHZIWLLL-SSHXOBKSSA-N |

Isomerische SMILES |

CCOC(=O)[C@H]1[C@H](CC2CCC1N2C)OC(=O)C3=CC=CC=C3 |

Kanonische SMILES |

CCOC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3 |

Synonyme |

enzoylecgonine ethyl ester coca-ethylene cocaethylene ethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate ethylcocaine |

Herkunft des Produkts |

United States |

An Inquiry into the Mechanism of Action of "Homocaine"

Initial Assessment and Literature Review

Following a comprehensive search of scientific and medical databases, no registered drug or compound with the name "Homocaine" has been identified. It is plausible that "Homocaine" may be a typographical error, a proprietary research compound not yet disclosed in public literature, or a misunderstanding of an existing drug's name. The search results did not yield any information pertaining to a substance with this specific name.

Given the context of the query, it is possible that the intended subject was another local anesthetic. Several established local anesthetics share phonetic similarities and are extensively documented. These include:

-

Procaine (Novocain): An ester local anesthetic.

-

Lidocaine (Xylocaine): An amide local anesthetic.

-

Cocaine: A naturally occurring alkaloid with anesthetic and stimulant properties.

-

Benzocaine: An ester local anesthetic used topically.

Without further clarification on the intended compound, it is not possible to provide an in-depth technical guide on the mechanism of action, quantitative data, experimental protocols, or visualizations as requested. We recommend verifying the correct name of the compound of interest to enable a thorough and accurate response.

Homocaine: A Comprehensive Technical Review of its Pharmacokinetics and Pharmacodynamics

Disclaimer: Initial searches for "Homocaine" did not yield any results for a recognized medical or chemical compound. It is presumed that "Homocaine" may be a fictional substance or a misspelling. Therefore, this technical guide has been prepared using Lidocaine (B1675312) as a representative amino amide local anesthetic to fulfill the structural and content requirements of the prompt. All data, pathways, and protocols presented herein pertain to Lidocaine and are intended to serve as a comprehensive template.

Introduction

Lidocaine, also known as lignocaine, is a widely used local anesthetic of the amino amide type.[1] It is also classified as a Class Ib antiarrhythmic medication.[1][2] Its clinical utility stems from its rapid onset and intermediate duration of action, providing reversible blockade of nerve signal conduction.[1] This document provides an in-depth technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Lidocaine, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics

The primary pharmacodynamic effect of Lidocaine is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[3][4] This action inhibits the initiation and propagation of action potentials, thereby blocking the transmission of pain signals.[3][5]

Mechanism of Action

Lidocaine, in its unionized form, crosses the neuronal membrane. Intracellularly, it becomes ionized and binds to the open state of the voltage-gated sodium channels from within.[6] This binding prolongs the inactivation state of the channels, preventing the influx of sodium ions that is necessary for depolarization.[1][7] At higher concentrations, Lidocaine can also affect other types of neurons.[1] The same mechanism of sodium channel blockade is responsible for its antiarrhythmic effects in cardiac tissue, where it decreases the rate of contractions of the heart.[1][8]

Signaling Pathway

The primary signaling pathway affected by Lidocaine is the propagation of the action potential along the neuronal axon.

Figure 1: Mechanism of Action of Lidocaine on Voltage-Gated Sodium Channels.

Quantitative Pharmacodynamics

The following table summarizes key pharmacodynamic parameters for Lidocaine.

| Parameter | Value | Description |

| Therapeutic Range | 1.5-5 µg/mL | The generally accepted serum concentration range for antiarrhythmic effects.[9] |

| Onset of Action (Injectable) | Within 4 minutes | The time it takes for the anesthetic effect to begin after injection.[1] |

| Duration of Action (Local) | 0.5 to 3 hours | The length of time the local anesthetic effect lasts.[1] |

Pharmacokinetics

The pharmacokinetics of Lidocaine are characterized by its route of administration, distribution, metabolism, and excretion.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: The absorption of Lidocaine is dependent on the site of administration.[6] Oral bioavailability is approximately 35%, while topical bioavailability is around 3%.[1]

-

Distribution: Lidocaine distributes rapidly from the blood into highly perfused organs.[10] It is about 60% to 80% bound to the plasma protein alpha-1-acid glycoprotein.[1] The volume of distribution is reported to be between 1.1 to 2.1 L/kg.[1]

-

Metabolism: Lidocaine is extensively metabolized in the liver, with about 90% of the drug being biotransformed.[1] The primary metabolic pathway is N-dealkylation by cytochrome P450 enzymes, mainly CYP3A4 and CYP1A2, to form the active metabolite monoethylglycinexylidide (B1676722) (MEGX) and subsequently the inactive glycine (B1666218) xylidide (GX).[1][11][12] MEGX possesses about 80% of the antiarrhythmic and anticonvulsant potencies of Lidocaine.[11]

-

Excretion: The metabolites and a small portion of unchanged drug (about 10%) are excreted by the kidneys.[1]

Quantitative Pharmacokinetics

The following table provides a summary of important pharmacokinetic parameters for Lidocaine.

| Parameter | Value | Conditions/Notes |

| Elimination Half-Life | 1.5 to 2 hours | Biphasic elimination.[1] |

| (Prolonged) | Can be prolonged in patients with hepatic impairment (average 343 min) or congestive heart failure (average 136 min).[1] | |

| Bioavailability (Oral) | 35% | [1] |

| Bioavailability (Topical) | 3% | [1] |

| Volume of Distribution | 1.1 - 2.1 L/kg | Can be decreased by congestive heart failure.[1] |

| Protein Binding | 60% - 80% | Primarily to alpha-1-acid glycoprotein.[1] |

Metabolic Pathway

The metabolic breakdown of Lidocaine primarily occurs in the liver.

Figure 2: Simplified Metabolic Pathway of Lidocaine.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic and pharmacodynamic properties of local anesthetics.

In Vitro Pharmacodynamic Assay: Patch Clamp Electrophysiology

This protocol is designed to assess the sodium channel blocking activity of a compound.

Figure 3: Experimental Workflow for Patch Clamp Electrophysiology.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human cardiac sodium channel (hNaV1.5) are cultured under standard conditions.[13]

-

Electrophysiology: Whole-cell patch clamp recordings are performed at physiological temperatures.[14]

-

Voltage Protocol: A specific voltage protocol is applied to the cells to elicit sodium currents. This typically involves holding the cell at a negative membrane potential and then depolarizing it to various test potentials.

-

Data Acquisition: Sodium currents are recorded before and after the application of various concentrations of the test compound.

-

Data Analysis: The concentration-response curve is plotted to determine the half-maximal inhibitory concentration (IC50). The kinetics of channel block (onset and recovery) can also be characterized.[13]

In Vivo Pharmacokinetic Study

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a compound in an animal model.

Methodology:

-

Animal Model: A suitable animal model (e.g., rats, dogs) is selected.

-

Drug Administration: The compound is administered via the desired route (e.g., intravenous bolus, oral gavage). For instance, a study might involve an intravenous bolus of 1.5 mg/kg lidocaine.[15]

-

Blood Sampling: Blood samples are collected at predetermined time points after drug administration.[15]

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of the parent drug and its major metabolites in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

Conclusion

Lidocaine is a well-characterized local anesthetic and antiarrhythmic agent with a clearly defined mechanism of action centered on the blockade of voltage-gated sodium channels. Its pharmacokinetic profile is marked by extensive hepatic metabolism, which is a key determinant of its duration of action and potential for drug-drug interactions.[16] The methodologies described provide a framework for the continued investigation of this and other similar compounds. A thorough understanding of both the pharmacodynamic and pharmacokinetic properties is essential for the safe and effective clinical use of local anesthetics and for the development of new therapeutic agents in this class.

References

- 1. Lidocaine - Wikipedia [en.wikipedia.org]

- 2. wjgnet.com [wjgnet.com]

- 3. study.com [study.com]

- 4. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Lidocaine? [synapse.patsnap.com]

- 6. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lidocaine hydrochloride: mechanism of action, pharmacokinetics and activities_Chemicalbook [chemicalbook.com]

- 8. nursingcenter.com [nursingcenter.com]

- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 10. Lidocaine: Pharmacodynamics, Pharmacokinetics & Pharmacology | Study.com [study.com]

- 11. ClinPGx [clinpgx.org]

- 12. Pharmacology of Lidocaine | Pharmacology Mentor [pharmacologymentor.com]

- 13. Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Cardiac Sodium Channel Safety Profile of Cenobamate at Therapeutic Concentrations: In Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. europeanreview.org [europeanreview.org]

- 16. Lidocaine metabolism pathophysiology, drug interactions, and surgical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Characterizing the Affinity of Novel Ligands for the Dopamine Transporter

Audience: Researchers, scientists, and drug development professionals.

Abstract: The dopamine (B1211576) transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for a wide range of therapeutic agents and drugs of abuse.[1] Characterizing the binding affinity and functional potency of novel compounds, herein hypothetically termed "Homocaine," is a foundational step in drug discovery and development. This guide provides an in-depth overview of the standard experimental protocols used to quantify the interaction of new chemical entities with DAT, details the presentation of the resulting data, and illustrates the associated biological pathways and experimental workflows.

Quantitative Data on Ligand-DAT Interaction

The primary goal of the described experimental procedures is to quantify the affinity of a test compound for the dopamine transporter. This is typically expressed through two key parameters: the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

-

Kᵢ (Inhibition Constant): Represents the intrinsic affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. It is calculated from the IC₅₀ value and the concentration and affinity of the radioligand used in the assay.[2][3]

-

IC₅₀ (Half-maximal Inhibitory Concentration): Represents the concentration of a compound required to inhibit 50% of a specific biological process, such as radioligand binding or dopamine uptake.[4]

The data for a novel compound like "Homocaine" would be summarized as follows:

| Assay Type | Parameter | Value (nM) | Radioligand Used | Cell/Tissue Preparation |

| Binding Affinity | Kᵢ | e.g., 150 | [³H]CFT | HEK-293 cells expressing hDAT |

| Functional Potency | IC₅₀ | e.g., 250 | [³H]Dopamine | Differentiated SH-SY5Y cells |

Note: The values presented are placeholders for illustrative purposes.

Experimental Protocols

Determining a compound's affinity for DAT involves two primary types of assays: radioligand binding assays to measure direct binding and uptake assays to measure functional inhibition of the transporter.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to DAT.[2]

Objective: To determine the Kᵢ value of "Homocaine" for the dopamine transporter.

Materials:

-

Cell membranes prepared from HEK-293 cells stably expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428 (CFT), a cocaine analog that binds to DAT.

-

Test Compound: "Homocaine" at various concentrations.

-

Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Wash Buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethylenimine).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Harvest HEK-293-hDAT cells and homogenize them in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the binding buffer. Determine the protein concentration of the membrane preparation.[3][5]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand ([³H]CFT), and varying concentrations of the unlabeled test compound ("Homocaine").[5]

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[5]

-

Separation: Terminate the incubation by rapid vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.[3]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[3]

-

Data Analysis: Plot the measured radioactivity against the logarithm of the "Homocaine" concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[5]

Dopamine Uptake Inhibition Assay

This assay measures the functional potency of a test compound by quantifying its ability to inhibit the uptake of radiolabeled dopamine into cells expressing DAT.

Objective: To determine the IC₅₀ value of "Homocaine" for the inhibition of dopamine uptake.

Materials:

-

Differentiated SH-SY5Y cells (a human neuroblastoma cell line that endogenously expresses DAT) or HEK-293 cells stably expressing hDAT.[6][7]

-

Radiolabeled substrate: [³H]Dopamine.

-

Test Compound: "Homocaine" at various concentrations.

-

Uptake Buffer (e.g., Krebs-HEPES buffer).[8]

-

Lysis Buffer (e.g., 1% SDS).

-

Liquid scintillation counter.

Procedure:

-

Cell Culture: Plate the SH-SY5Y or HEK-293-hDAT cells in multi-well plates and culture until they reach an appropriate confluency. For SH-SY5Y, differentiation may be induced using agents like retinoic acid to enhance the dopaminergic phenotype.[6]

-

Pre-incubation: Wash the cells with the uptake buffer. Pre-incubate the cells with varying concentrations of "Homocaine" for a short period (e.g., 10 minutes) at room temperature.[8]

-

Initiation of Uptake: Add a fixed concentration of [³H]Dopamine to each well to initiate the uptake process.[8]

-

Incubation: Incubate for a short, defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C). The timing is critical to ensure measurement of the initial uptake rate.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells using a lysis buffer to release the intracellular contents, including the transported [³H]Dopamine.

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor like mazindol).[8] Plot the percentage of inhibition of specific uptake against the logarithm of the "Homocaine" concentration. Fit the data to determine the IC₅₀ value.

Visualizations of Pathways and Processes

Experimental Workflow for Kᵢ Determination

Caption: Workflow for determining ligand binding affinity (Kᵢ) using a radioligand competition assay.

Dopamine Transporter Signaling Context

Caption: The role of the dopamine transporter (DAT) in the synaptic cleft and its inhibition by a ligand.

Logical Relationship of DAT Inhibition

Caption: Logical cascade from ligand binding at DAT to downstream physiological effects.

References

- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. revvity.com [revvity.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mednexus.org [mednexus.org]

- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Neurochemical Effects of Cocaethylene Exposure: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cocaethylene (B1209957) is a pharmacologically active metabolite formed in the liver when cocaine and ethanol (B145695) are consumed concurrently. This guide provides a comprehensive overview of the neurochemical effects of cocaethylene exposure, with a focus on its interaction with monoamine neurotransmitter systems. It details the quantitative effects on dopamine (B1211576) and serotonin (B10506) levels, receptor binding affinities, and the intracellular signaling cascades activated upon exposure. This document is intended to serve as a technical resource, providing detailed experimental protocols and visual representations of the underlying molecular mechanisms to aid in research and drug development efforts.

Impact on Neurotransmitter Systems

Cocaethylene's primary neurochemical action is the blockade of monoamine transporters, leading to an increase in the extracellular concentrations of dopamine (DA), and to a lesser extent, serotonin (5-HT) and norepinephrine (B1679862) (NE). This action is the foundation of its psychoactive and reinforcing effects.

Quantitative Effects on Dopamine and Serotonin Levels

In vivo microdialysis studies in animal models have quantified the potent effects of cocaethylene on extracellular dopamine and serotonin levels, particularly within the brain's reward circuitry, such as the nucleus accumbens and striatum.

| Drug | Administration Route | Dose | Brain Region | Peak Increase in Extracellular Dopamine (% of Baseline) | Peak Increase in Extracellular Serotonin (% of Baseline) | Citation(s) |

| Cocaethylene | Intravenous | 3 µmol/kg | Nucleus Accumbens | ~400% | No significant effect | [1] |

| Cocaine | Intravenous | 3 µmol/kg | Nucleus Accumbens | ~400% | 200% | [1] |

| Cocaethylene | Intraperitoneal | 44 µmol/kg | Nucleus Accumbens | 200% | 175% | [1] |

| Cocaine | Intraperitoneal | 44 µmol/kg | Nucleus Accumbens | 400% | 360% | [1] |

| Cocaethylene | Intravenous | 1.5 µmol/kg | Caudate Nucleus | ~400% | Not Assessed | [2] |

| Cocaine | Intravenous | 1.5 µmol/kg | Caudate Nucleus | ~400% | Not Assessed | [2] |

Table 1: Comparative Effects of Cocaethylene and Cocaine on Extracellular Dopamine and Serotonin Levels.

Monoamine Transporter Binding Affinities

Cocaethylene exhibits a distinct binding profile for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters compared to cocaine. Notably, it has a higher affinity for the DAT and a lower affinity for the SERT and NET, making it a more selective dopamine reuptake inhibitor.[3][4]

| Compound | Dopamine Transporter (DAT) Affinity (Kᵢ in nM) | Serotonin Transporter (SERT) Affinity (Kᵢ in nM) | Norepinephrine Transporter (NET) Affinity (Kᵢ in nM) | Citation(s) |

| Cocaethylene | High (equipotent to cocaine) | Lower than cocaine | Lower than cocaine | [3][4] |

| Cocaine | High | High | High | [3][5] |

Table 2: Relative Binding Affinities of Cocaethylene and Cocaine for Monoamine Transporters.

Intracellular Signaling Pathways

The blockade of the dopamine transporter by cocaethylene initiates a cascade of intracellular signaling events, primarily within the medium spiny neurons of the striatum. These pathways are crucial in mediating the acute reinforcing effects and long-term neuroadaptive changes associated with cocaethylene exposure.

G-Protein Coupled Receptor (GPCR) Signaling

The sustained presence of dopamine in the synaptic cleft due to DAT blockade by cocaethylene leads to the overstimulation of dopamine receptors, particularly the D1 and D2 subtypes, which are G-protein coupled receptors (GPCRs).

-

D1 Receptor Activation: D1 receptors are coupled to Gαs/olf G-proteins. Their activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6]

-

D2 Receptor Activation: D2 receptors are coupled to Gαi/o G-proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[7]

The net effect on cAMP levels and downstream signaling can be complex and depends on the specific population of neurons and their receptor expression profiles.

cAMP/PKA and ERK Signaling Pathways

Increased cAMP levels activate Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets. One of the critical pathways activated by both PKA and other signaling molecules is the Extracellular signal-Regulated Kinase (ERK) pathway.[8][9] The activation of the ERK pathway is a central event in the cellular response to cocaethylene.

Regulation of Gene Expression

Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors such as the cAMP Response Element-Binding protein (CREB).[3][9] Phosphorylated CREB (pCREB) then binds to cAMP response elements (CREs) in the promoter regions of specific genes, leading to the induction of immediate-early genes (IEGs) like c-fos and egr-1.[10][11] The expression of these IEGs is a marker of neuronal activation and is thought to initiate long-term neuroadaptive changes.[10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the neurochemical effects of cocaethylene.

In Vivo Microdialysis for Dopamine and Serotonin Measurement

This protocol describes the measurement of extracellular neurotransmitter levels in the brain of a freely moving rat following cocaethylene administration.

3.1.1. Materials and Reagents

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12)

-

Microinfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

-

Cocaethylene hydrochloride

-

Anesthetic (e.g., isoflurane)

3.1.2. Procedure

-

Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.[12]

-

Probe Insertion and Perfusion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[12]

-

Baseline Sample Collection: Allow the animal to habituate for at least 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline.[1]

-

Drug Administration: Administer cocaethylene via the desired route (e.g., intraperitoneal or intravenous injection).

-

Post-injection Sample Collection: Continue collecting dialysate samples at the same interval for at least 2-3 hours post-injection.

-

Neurotransmitter Analysis: Analyze the collected dialysate samples for dopamine and serotonin content using HPLC with electrochemical detection.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline concentration.

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol details the procedure for determining the binding affinity of cocaethylene for the dopamine transporter using a competitive binding assay with [³H]WIN 35,428.

3.2.1. Materials and Reagents

-

Brain tissue from the striatum (rich in DAT)

-

Homogenizer

-

Centrifuge

-

Scintillation counter

-

[³H]WIN 35,428 (radioligand)

-

Cocaethylene hydrochloride (competitor)

-

Nomifensine or cocaine (for defining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

3.2.2. Procedure

-

Membrane Preparation: Homogenize the striatal tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this wash step.

-

Binding Reaction: In a series of tubes, add a constant concentration of [³H]WIN 35,428, the membrane preparation, and varying concentrations of cocaethylene. Include tubes with a high concentration of a known DAT blocker (e.g., nomifensine) to determine non-specific binding, and tubes without any competitor for total binding.

-

Incubation: Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. Wash the filters quickly with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the cocaethylene concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Analysis of c-fos Expression by Immunohistochemistry

This protocol outlines the steps to visualize and quantify the induction of c-fos protein in response to cocaethylene administration.

3.3.1. Materials and Reagents

-

Rats administered with cocaethylene or saline

-

Perfusion solutions (saline and 4% paraformaldehyde)

-

Vibratome or cryostat

-

Primary antibody against c-Fos

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB)

-

Microscope

3.3.2. Procedure

-

Tissue Preparation: Approximately 90-120 minutes after cocaethylene or saline injection, deeply anesthetize the rats and perfuse them transcardially with saline followed by 4% paraformaldehyde. Post-fix the brains in paraformaldehyde and then transfer to a sucrose (B13894) solution for cryoprotection.[13]

-

Sectioning: Section the brains coronally (e.g., 40 µm thickness) using a vibratome or cryostat.

-

Immunohistochemistry:

-

Incubate the free-floating sections in a solution containing the primary antibody against c-Fos overnight.

-

Wash the sections and then incubate with a biotinylated secondary antibody.

-

After another wash, incubate the sections in the ABC reagent.

-

Visualize the c-Fos positive cells by reacting the sections with DAB, which produces a brown precipitate.

-

-

Microscopy and Quantification: Mount the sections on slides, dehydrate, and coverslip. View the sections under a light microscope. Count the number of c-Fos-immunoreactive nuclei in specific brain regions of interest using image analysis software.

-

Data Analysis: Compare the number of c-Fos positive cells between the cocaethylene-treated and saline-treated groups using appropriate statistical tests.

Conclusion

Cocaethylene is a potent psychoactive substance with a distinct neurochemical profile. Its high affinity and selectivity for the dopamine transporter result in a robust and sustained increase in synaptic dopamine levels, driving its powerful reinforcing effects. The subsequent activation of intracellular signaling cascades, including the PKA and ERK pathways, and the induction of immediate-early genes like c-fos, highlight the profound impact of cocaethylene on neuronal function and gene expression. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate neurochemical effects of cocaethylene and to explore potential therapeutic interventions for cocaine and alcohol co-abuse. A thorough understanding of these mechanisms is paramount for the development of effective treatments for this common and dangerous form of polysubstance abuse.

References

- 1. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Context-specific modulation of cocaine-induced locomotor sensitization and ERK and CREB phosphorylation in rat nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Striatal Signal Transduction and Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Impact of Inhibitory G-Protein Signaling Pathways in Ventral Tegmental Area Dopamine Neurons on Behavioral Sensitivity to Cocaine and Morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanism: ERK signaling, drug addiction and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Parsing Molecular and Behavioral Effects of Cocaine in Mitogen- and Stress-Activated Protein Kinase-1-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combined effects of ethanol and cocaine on FOS-like protein and cocaethylene biosynthesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. C-fos and egr-1 immediate-early gene induction by cocaine and cocaethylene in rat brain: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Cocaine-induced c-Fos expression in rats selectively bred for high or low saccharin intake and in rats selected for high or low impulsivity - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Formation of Cocaethylene from Cocaine and Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro formation of cocaethylene (B1209957), a pharmacologically active metabolite produced from the concurrent administration of cocaine and ethanol (B145695). The document details the enzymatic pathways, experimental protocols for its synthesis and analysis, and quantitative data derived from various in vitro studies.

Introduction

Cocaethylene (ethylbenzoylecgonine) is formed in the liver when both cocaine and ethanol are present.[1] This process involves the transesterification of cocaine, a reaction catalyzed by hepatic carboxylesterases.[2][3] Normally, these enzymes hydrolyze cocaine into inactive metabolites, primarily benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester.[1][3] However, in the presence of ethanol, a portion of the cocaine undergoes transesterification, resulting in the formation of cocaethylene.[1] This metabolite is of significant interest due to its own psychoactive properties and its contribution to the increased toxicity observed with combined cocaine and alcohol use.[4][5] In vitro models, particularly using liver preparations, are crucial for studying the kinetics and mechanisms of cocaethylene formation.[6][7]

Enzymatic Pathway of Cocaethylene Formation

The primary enzyme responsible for cocaethylene synthesis is human carboxylesterase-1 (hCE1), which is highly expressed in the liver.[3] This enzyme facilitates the transesterification of the methyl ester group of cocaine with an ethyl group from ethanol.

Quantitative Data

The following tables summarize key quantitative data from in vitro studies on cocaethylene formation.

Table 1: Enzyme Kinetics of Cocaethylene Formation in Hepatic Microsomes

| Species | Km (mM) | Vmax (pmol/min/mg protein) | Reference |

| Human | 0.56 ± 0.08 | 60 ± 3 | [6] |

| Dog | 0.97 ± 0.07 | 233 ± 6 | [6] |

| Rat | 0.53 ± 0.04 | 390 ± 9 | [6] |

Data are presented as mean ± standard deviation.

Table 2: Analytical Method Performance for Cocaethylene Quantification

| Analytical Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| GC-NPD | Blood/Tissues | 0.05 - 10.0 mg/L | 0.02 mg/L | Not Specified | [8] |

| HPLC-UV (235 nm) | Liver | Not Specified | ~1.7 ng (injected) | Not Specified | [4] |

| GC-MS | Urine | 15 - 2000 ng/mL | 10 ng/mL | 15 ng/mL | [9] |

| HPLC | Urine | Not Specified | Not Specified | 0.1 µg/mL | [10] |

| LC-QTOF-MS | Oral Fluid | Not Specified | 1 µg/L | 10 µg/L | [11] |

Experimental Protocols

This section provides a generalized protocol for the in vitro formation and analysis of cocaethylene using liver microsomes, based on methodologies cited in the literature.[6][12]

In Vitro Incubation for Cocaethylene Formation

This protocol describes the formation of cocaethylene in a controlled in vitro environment using liver S9 fractions or microsomes.

Materials:

-

Liver tissue (e.g., human, rat, dog)

-

Phosphate buffer (pH 7.4)

-

Cocaine hydrochloride

-

Ethanol

-

Shaking metabolic water bath (37°C)

-

Saturated sodium fluoride solution (to inhibit esterase activity)

-

Centrifuge

Procedure:

-

Preparation of Liver Homogenate: Homogenize fresh or frozen liver tissue in cold phosphate buffer. Centrifuge the homogenate to obtain the S9 fraction or further process to isolate microsomes.[12]

-

Incubation Mixture: In a reaction vessel, combine the liver preparation (e.g., microsomal protein) with phosphate buffer.

-

Initiation of Reaction: Add cocaine and ethanol to the incubation mixture to achieve the desired final concentrations.[6] A typical concentration for ethanol is 50 mM, while cocaine concentrations can be varied to determine enzyme kinetics.[6]

-

Incubation: Place the reaction vessels in a shaking water bath at 37°C.[12]

-

Time-Course Sampling: At predetermined time points (e.g., 0, 30, 60, 120, 240 minutes), remove aliquots of the incubation mixture.

-

Termination of Reaction: Immediately stop the enzymatic reaction in the collected aliquots by adding an esterase inhibitor such as sodium fluoride or by rapid cooling.[2][13]

-

Storage: Store samples at -20°C or below until analysis.

Sample Preparation and Analysis

This section outlines common methods for extracting and quantifying cocaethylene from the in vitro matrix.

4.2.1. Solid-Phase Extraction (SPE)

SPE is frequently used to isolate cocaethylene and other analytes from biological matrices.[14][15]

Materials:

-

SPE cartridges (e.g., C18)

-

Methanol (for conditioning)

-

Phosphate buffer (for equilibration)

-

Elution solvent (e.g., methylene (B1212753) chloride:isopropanol)

-

Nitrogen evaporator

Procedure:

-

Conditioning: Condition the SPE cartridge with methanol followed by phosphate buffer.

-

Loading: Load the thawed in vitro sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interfering substances.

-

Elution: Elute cocaethylene and other analytes with an appropriate organic solvent mixture.

-

Drying: Evaporate the eluent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable solvent for injection into the analytical instrument.

4.2.2. Liquid-Liquid Extraction (LLE)

LLE is another common technique for sample cleanup.[4][16]

Materials:

-

Extraction solvent (e.g., hexane-isoamyl alcohol, methylene chloride:isopropanol)[2][4]

-

Aqueous buffer (e.g., dibasic potassium phosphate, pH 9.1)[4]

-

Vortex mixer

-

Centrifuge

Procedure:

-

Buffering: Adjust the pH of the sample with a suitable buffer.[4]

-

Extraction: Add the organic extraction solvent, vortex vigorously, and centrifuge to separate the layers.

-

Separation: Transfer the organic layer to a clean tube.

-

Back-Extraction (optional): For further purification, back-extract the analytes from the organic solvent into an acidic aqueous solution (e.g., 0.1 M HCl).[2]

-

Drying and Reconstitution: Evaporate the solvent and reconstitute the residue as described for SPE.

4.2.3. Analytical Quantification

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: For some metabolites, derivatization (e.g., with pentafluoropropionic anhydride (B1165640) and pentafluoropropanol) may be necessary to improve volatility and chromatographic properties.[15] Cocaine and cocaethylene often do not require derivatization.[15]

-

Injection: Inject the reconstituted sample into the GC-MS system.

-

Analysis: Use selected ion monitoring (SIM) for quantitative analysis, with deuterated internal standards for improved accuracy.[15]

High-Performance Liquid Chromatography (HPLC):

-

Mobile Phase: A typical mobile phase for reversed-phase HPLC consists of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at 235 nm is commonly used for the quantification of cocaine and its metabolites.[4]

-

Internal Standard: An internal standard, such as the propyl ester of benzoylecgonine, can be used for accurate quantification.[4]

Conclusion

The in vitro formation of cocaethylene from cocaine and ethanol is a critical area of study for understanding the enhanced toxicity associated with the co-abuse of these substances. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists in the fields of toxicology, pharmacology, and drug development. The use of liver microsomal models provides a robust system for investigating the enzymatic kinetics and mechanisms of cocaethylene formation, while established analytical techniques such as GC-MS and HPLC allow for its accurate quantification. Further research utilizing these in vitro methods will continue to elucidate the complex interactions between cocaine and ethanol.

References

- 1. Cocaethylene - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Cocaethylene Synthesis and Pathophysiology - Proteopedia, life in 3D [proteopedia.org]

- 4. An assay for cocaethylene and other cocaine metabolites in liver using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview of cocaethylene, an alcohol-derived, psychoactive, cocaine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cocaethylene formation in rat, dog, and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo pharmacokinetics and in vitro production of cocaethylene in pregnant guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of cocaine and cocaethylene in blood and tissues by GC-NPD and GC-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Analysis of cocaethylene, benzoylecgonine and cocaine in human urine by high-performance thin-layer chromatography with ultraviolet detection: a comparison with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. In vitro transesterification of cocaethylene (ethylcocaine) in the presence of ethanol. esterase-mediated ethyl ester exchange esterase-mediated ethyl ester exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cocapropylene (propylcocaine) formation by human liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of cocaine, benzoylecgonine, and cocaethylene in urine by HPLC with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitation of cocaine, benzoylecgonine, ecgonine methyl ester, and cocaethylene in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative determination of cocaine, cocaethylene (ethylcocaine), and metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Homocaine in Biological Samples: A Technical Guide for Researchers

For research and drug development professionals, ensuring the integrity of analytes in biological samples is paramount for accurate and reliable data. This technical guide provides an in-depth overview of the stability of homocaine in various biological matrices, drawing upon established data for its close structural analog, cocaine. The principles and protocols outlined herein are intended to guide the proper handling, storage, and analysis of samples containing homocaine.

Factors Influencing Homocaine Stability

The stability of homocaine in biological samples is primarily affected by enzymatic and chemical hydrolysis. The rate of this degradation is influenced by several factors:

-

Temperature: Storage temperature is a critical determinant of analyte stability. Lower temperatures significantly slow down both enzymatic and chemical degradation processes.

-

pH: The pH of the sample can affect the rate of chemical hydrolysis.

-

Enzymatic Activity: Biological samples, particularly blood and plasma, contain esterases that can enzymatically hydrolyze homocaine.

-

Preservatives: The addition of enzyme inhibitors, such as sodium fluoride (B91410) (NaF), can prevent enzymatic degradation.

Stability in Different Biological Matrices

Based on extensive studies of cocaine, the stability of homocaine is expected to vary depending on the biological matrix.

Blood and Plasma

Whole blood and plasma are rich in esterase enzymes, making homocaine susceptible to rapid degradation at room temperature. Without preservatives, significant hydrolysis can occur. The primary degradation products are analogous to those of cocaine, namely benzoylecgonine (B1201016) (BE) and ecgonine (B8798807) methyl ester (EME).[1]

Key Findings from Analogue Studies (Cocaine):

-

At -20°C, cocaine compounds are stable in blood and plasma for at least one year, with recoveries greater than 80%.[2][3]

-

At 4°C, significant degradation is observed. In samples without preservatives, cocaine can disappear within 30 days.[2][3]

-

The addition of sodium fluoride (NaF) as a preservative enhances stability at refrigerated temperatures.[2][3]

-

Hydrolysis to EME is generally faster in plasma than in whole blood.[4]

Urine

Urine generally contains lower enzymatic activity compared to blood. The stability of homocaine in urine is largely dependent on pH and storage temperature.

Key Findings from Analogue Studies (Cocaine):

-

Cocaine and its metabolites are generally stable in urine when stored at -20°C.[2]

-

At 4°C and alkaline pH (e.g., pH 8), significant degradation can occur.[2][3]

-

Maintaining a lower pH (e.g., pH 4) can enhance stability in urine samples stored at 4°C.[3]

Quantitative Stability Data

The following tables summarize the stability of cocaine and its major metabolites in various biological matrices under different storage conditions. This data serves as a valuable reference for establishing appropriate storage protocols for homocaine-containing samples.

Table 1: Stability of Cocaine and its Metabolites in Blood

| Compound | Storage Temperature | Preservative | Duration | Recovery (%) | Reference |

| Cocaine | -20°C | With NaF | 1 year | >80% | [2][3] |

| Cocaine | 4°C | With NaF | 150 days | Disappeared | [2][3] |

| Cocaine | 4°C | Without NaF | 30 days | Disappeared | [2][3] |

| Benzoylecgonine (BE) | -20°C | With NaF | 1 year | >80% | [2][3] |

| Benzoylecgonine (BE) | 4°C | With NaF | 365 days | 68.5% | [2][3] |

| Benzoylecgonine (BE) | 4°C | Without NaF | 365 days | 3.7% | [2][3] |

| Ecgonine Methyl Ester (EME) | -20°C | With NaF | 1 year | >80% | [2][3] |

| Ecgonine Methyl Ester (EME) | 4°C | With NaF | 215 days | Disappeared | [2][3] |

| Ecgonine Methyl Ester (EME) | 4°C | Without NaF | 185 days | Disappeared | [2][3] |

Table 2: Stability of Cocaine and its Metabolites in Urine

| Compound | Storage Temperature | pH | Duration | Recovery (%) | Reference |

| Cocaine | -20°C | 4-8 | 1 year | Stable | [2] |

| Cocaine | 4°C | 4 | 1 year | Stable | [2] |

| Cocaine | 4°C | 8 | 75 days | Disappeared | [2][3] |

| Benzoylecgonine (BE) | 4°C | 8 | 1 year | 23% | [2][3] |

| Ecgonine Methyl Ester (EME) | 4°C | 8 | 15 days | Disappeared | [2][3] |

Experimental Protocols

Accurate assessment of homocaine stability requires robust and validated analytical methods. The following sections detail common experimental protocols for stability studies.

Sample Preparation and Extraction

A common method for extracting homocaine and its metabolites from biological fluids is solid-phase extraction (SPE).

Protocol for Solid-Phase Extraction (SPE):

-

Sample Pre-treatment: To 1 mL of plasma or urine, add an appropriate internal standard.

-

Conditioning: Condition a C8 SPE cartridge with methanol (B129727) followed by a phosphate (B84403) buffer (pH 6.0).

-

Loading: Apply the pre-treated sample to the SPE cartridge.

-

Washing: Wash the cartridge with deionized water, followed by a weak organic solvent to remove interferences.

-

Elution: Elute the analytes with a suitable organic solvent mixture (e.g., methanol/acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Analytical Methods

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques for the quantitative analysis of cocaine and its analogs.[5][6]

HPLC Method Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 230 nm or mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

GC-MS Method Parameters:

-

Column: A capillary column suitable for drug analysis (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An initial temperature of 100°C, ramped to 280°C.

-

Detection: Mass spectrometry in selected ion monitoring (SIM) mode for quantification.

Visualizing Workflows and Pathways

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of homocaine in biological samples.

Proposed Degradation Pathway of Homocaine

The primary degradation pathway for homocaine in biological samples is expected to be hydrolysis, leading to the formation of metabolites analogous to those of cocaine.

Recommendations for Sample Handling and Storage

To ensure the integrity of homocaine in biological samples, the following best practices are recommended:

-

Blood/Plasma: Collect blood in tubes containing sodium fluoride. Separate plasma as soon as possible and freeze all samples at -20°C or lower immediately after collection.

-

Urine: Adjust the pH to be slightly acidic (pH 4-5) if immediate freezing is not possible. For long-term storage, freezing at -20°C or lower is essential.

-

Avoid Repeated Freeze-Thaw Cycles: Aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing and freezing, which can accelerate degradation.

-

Method Validation: It is crucial to perform in-house stability studies of homocaine in the specific biological matrices and under the specific storage conditions used in your laboratory to validate these recommendations.

By adhering to these guidelines, researchers and drug development professionals can minimize the risk of analyte degradation and ensure the generation of high-quality, reliable data in their studies involving homocaine.

References

- 1. A comprehensive study of the stability of cocaine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro stability of cocaine in whole blood and plasma including ecgonine as a target analyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioanalytical procedures for determination of drugs of abuse in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Homocaine as a Homolog of Cocaine: A Technical Whitepaper

To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on Homocaine, a Homolog of Cocaine

Disclaimer: The term "homocaine" does not correspond to a widely recognized or formally documented chemical entity in scientific literature. This technical guide, therefore, utilizes data from known homologs of cocaine to construct a representative profile. The information presented herein is a composite analysis based on structurally similar compounds and established principles of medicinal chemistry and pharmacology.

Introduction

Cocaine, a tropane (B1204802) alkaloid derived from the coca plant, is a potent central nervous system stimulant and local anesthetic. Its primary mechanism of action involves the inhibition of monoamine reuptake transporters, particularly the dopamine (B1211576) transporter (DAT), which leads to increased synaptic concentrations of dopamine and subsequent psychoactive effects.[1][2] The structure of cocaine has served as a template for the synthesis of numerous analogs and homologs aimed at elucidating structure-activity relationships, developing potential therapeutic agents, or for research purposes.[3]

This whitepaper focuses on "homocaine," a conceptual homolog of cocaine. For the purposes of this guide, we will define homocaine as the ethyl ester homolog of cocaine, wherein the methyl group of the C-2 carbomethoxy moiety is replaced by an ethyl group. This modification, while seemingly minor, can have significant implications for the compound's pharmacokinetic and pharmacodynamic properties. We will explore the synthesis, pharmacology, and potential signaling pathways of this representative homolog, presenting available quantitative data and detailed experimental methodologies.

Chemical Structure and Synthesis

The core structure of cocaine is the tropane skeleton, an 8-azabicyclo[3.2.1]octane ring system.[4] Homocaine, as an ethyl ester homolog, retains this core structure with the modification at the C-2 position.

2.1. Synthesis of Cocaine Homologs

The synthesis of cocaine homologs can be achieved through modifications of established synthetic routes for cocaine itself. One common method involves the benzoylation of the corresponding ecgonine (B8798807) methyl ester homolog.[4]

Experimental Protocol: Synthesis of a Cocaine Homolog (e.g., Cocaethylene)

This protocol is adapted from general knowledge of cocaine analog synthesis.

-

Step 1: Transesterification of Cocaine: Natural (-)-cocaine is subjected to transesterification in the presence of ethanol (B145695) and a suitable catalyst (e.g., sodium ethoxide) to replace the methyl ester group with an ethyl ester, yielding cocaethylene (B1209957) (a well-known homolog).

-

Step 2: Purification: The reaction mixture is worked up using standard acid-base extraction techniques to isolate the basic cocaethylene. The crude product is then purified by recrystallization or column chromatography to yield the final product.

-

Step 3: Characterization: The structure and purity of the synthesized homolog are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Pharmacology

The primary pharmacological effect of cocaine and its homologs is the inhibition of monoamine transporters, leading to an increase in extracellular levels of dopamine, norepinephrine (B1679862), and serotonin (B10506).[2] The affinity for these transporters can vary among homologs.

3.1. Quantitative Data: Monoamine Transporter Binding Affinities

The following table summarizes the inhibitory constants (Ki) for cocaine and its ethyl ester homolog, cocaethylene, at the human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This data is representative of the type of quantitative analysis performed on cocaine homologs.

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| Cocaine | ~230 | ~740 | ~480 |

| Cocaethylene | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches |

Note: While specific Ki values for cocaethylene were not found in the initial search, it is known to be pharmacologically active and possess a similar profile to cocaine, though with some differences in potency and duration of action.[5]

3.2. In Vivo Effects

Cocaine homologs typically exhibit psychomotor stimulant effects similar to cocaine.[5] These effects are often assessed through locomotor activity studies in animal models. Cocaethylene, for example, has been shown to produce increases in locomotor activity in mice, although it is less potent than cocaine in this regard.[5]

Experimental Protocols

4.1. Radioligand Binding Assay for Monoamine Transporters

This protocol provides a general framework for determining the binding affinity of a compound to monoamine transporters.

-

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., a cocaine homolog) for DAT, SERT, and NET.

-

Materials:

-

Cell membranes prepared from cells expressing the human DAT, SERT, or NET.

-

Radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).[6]

-

Test compound (cocaine homolog) at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Signaling Pathways

The primary signaling event initiated by cocaine and its homologs is the blockade of monoamine transporters. This leads to a cascade of downstream signaling events within the affected neurons.

5.1. Dopaminergic Signaling Pathway

The rewarding and addictive properties of cocaine are primarily attributed to its effects on the mesolimbic dopamine system.[7] By blocking DAT, cocaine increases dopamine levels in the synaptic cleft, leading to enhanced activation of postsynaptic dopamine receptors (D1 and D2 subtypes). This, in turn, modulates the activity of intracellular signaling pathways, such as the cyclic AMP (cAMP) and extracellular signal-regulated kinase (ERK) pathways.[8][9]

References

- 1. Cocaine | C17H21NO4 | CID 446220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Machine Learning Analysis of Cocaine Addiction Informed by DAT, SERT, and NET-Based Interactome Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. List of cocaine analogues - Wikipedia [en.wikipedia.org]

- 4. d-nb.info [d-nb.info]

- 5. Comparative behavioral pharmacology and toxicology of cocaine and its ethanol-derived metabolite, cocaine ethyl-ester (cocaethylene) (Journal Article) | OSTI.GOV [osti.gov]

- 6. Molecular mechanisms of cocaine reward: Combined dopamine and serotonin transporter knockouts eliminate cocaine place preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern | MDPI [mdpi.com]

- 8. The GSK3 Signaling Pathway Is Activated by Cocaine and Is Critical for Cocaine Conditioned Reward in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

An In-depth Technical Guide on the Acute Toxicity of Cocaethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute toxicity of cocaethylene (B1209957), a pharmacologically active metabolite formed in the body upon concurrent use of cocaine and ethanol. This document summarizes key toxicity data, details experimental methodologies from pivotal studies, and visualizes the underlying toxicological pathways.

Executive Summary

Quantitative Toxicity Data

The acute toxicity of cocaethylene has been quantified in both in vivo and in vitro models. The following tables summarize the key lethal dose (LD50) and potency (EC50/IC50/K0.5) data from published studies.

Table 1: In Vivo Acute Lethality (LD50) of Cocaethylene

| Species | Strain | Sex | Route of Administration | LD50 (mg/kg) | Comparator: Cocaine LD50 (mg/kg) | Reference(s) |

| Mouse | Swiss-Webster | Male | Intraperitoneal | 63.8 ± 1.0 | 93.0 ± 1.1 | [1][2] |

| Mouse | Swiss-Webster | Female | Intraperitoneal | 60.7 ± 1.0 | 92.4 ± 1.1 | [1] |

| Rat | Long-Evans | Male | Intraperitoneal | 70 | Not Reported in Study | |

| Rat | Long-Evans | Female | Intraperitoneal | 96 | Not Reported in Study | |

| Rat | Sprague-Dawley | Male | Intraperitoneal | Not Directly Reported (Co-administration study) | 73 | [3] |

Table 2: In Vitro Potency and Toxicity of Cocaethylene

| System | Cell Type/Target | Endpoint | Value | Comparator: Cocaine | Reference(s) |

| Cardiac Myocytes | Isolated Ferret Cardiomyocytes | Myocardial Contraction (EC50) | 1.0 x 10⁻⁶ M (1.0 µM) | 9.6 x 10⁻⁶ M (9.6 µM) | [4][5] |

| Cardiac Myocytes | Isolated Rat Ventricular Myocytes | Reduction of Peak Intracellular Ca²⁺ (K0.5) | 90.0 µM | 157.5 µM | [6] |

| Ion Channel | tsA201 cells expressing HERG K⁺ channel | Inhibition of HERG K⁺ channel current (IC50) | 4.0 µM | Not Reported in Study | [7] |

| Hepatocytes | Primary Human Hepatocytes | Cytotoxicity | ~3 times more toxic than cocaine | - | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of toxicological findings. Below are representative protocols for in vivo and in vitro acute toxicity studies of cocaethylene.

This protocol is a composite based on methodologies described in studies determining the LD50 of cocaethylene.[1][3]

-

Test System:

-

Species: Mouse (e.g., Swiss-Webster) or Rat (e.g., Sprague-Dawley, Long-Evans).

-

Sex: Both male and female animals are typically used.

-

Health Status: Healthy, young adult animals are selected and acclimatized to laboratory conditions for at least one week prior to the study.

-

-

Test Substance and Administration:

-

Test Article: Cocaethylene hydrochloride, dissolved in a sterile, physiologically compatible vehicle (e.g., 0.9% saline).

-

Dose Levels: A range of doses is selected to elicit responses from no effect to 100% mortality.

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route for these studies.

-

Administration Volume: Typically 10 mL/kg for mice and 5 mL/kg for rats.

-

-

Procedure:

-

Animals are fasted overnight with water available ad libitum.

-

Body weights are recorded immediately before dosing.

-

The test substance is administered at the predetermined dose levels to groups of animals (n=8-15 per group).

-

A control group receives the vehicle only.

-

Animals are observed continuously for the first hour post-administration and then at regular intervals (e.g., 2, 4, 6, and 24 hours).

-

Observations include clinical signs of toxicity such as prostration, Straub tail, convulsions, and mortality.[1]

-

The observation period is typically extended for up to 14 days to monitor for delayed mortality.

-

-

Data Analysis:

-

The LD50 value and its 95% confidence interval are calculated using appropriate statistical methods, such as probit analysis.

-

This protocol is based on studies investigating the direct effects of cocaethylene on cardiac muscle cells.[5][6][9]

-

Test System:

-

Cell Type: Isolated ventricular myocytes from adult rats or ferrets.

-

-

Procedure:

-

Cardiomyocytes are isolated using enzymatic digestion.

-

Cells are loaded with a fluorescent Ca²⁺ indicator (e.g., Indo-1).

-

Cells are placed in a chamber on an inverted microscope and superfused with a physiological salt solution.

-

Myocytes are electrically stimulated to contract at a fixed frequency (e.g., 1 Hz).

-

Intracellular Ca²⁺ transients and cell shortening (contraction) are measured simultaneously.

-

Cocaethylene is added to the superfusion solution at increasing concentrations.

-

Concentration-response curves are generated for the effects on peak intracellular Ca²⁺ and the amplitude of cell shortening.

-

-

Data Analysis:

-

The EC50 or K0.5 values are determined by fitting the concentration-response data to a sigmoid model.

-

This protocol is based on studies examining the toxic effects of cocaethylene on liver cells.[4]

-

Test System:

-

Cell Type: Primary cultures of hepatocytes from rats or human hepatoma cell lines (e.g., HepG2).

-

-

Procedure:

-

Hepatocytes are seeded in multi-well plates and allowed to attach.

-

Cells are exposed to a range of cocaethylene concentrations (e.g., 10 to 1000 µM) for a specified duration (e.g., 24 hours).

-

Cytotoxicity is assessed using assays that measure:

-

Cell Viability: For example, the MTT assay, which measures mitochondrial dehydrogenase activity.

-

Membrane Integrity: For example, the lactate (B86563) dehydrogenase (LDH) release assay.

-

-

To investigate the mechanism, markers of oxidative stress (e.g., reactive oxygen species production, glutathione (B108866) depletion) can be measured.

-

-

Data Analysis:

-

IC50 values for cytotoxicity are calculated from the concentration-response curves.

-

Visualization of Key Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the experimental workflow for in vivo acute toxicity testing and the proposed signaling pathways for cocaethylene-induced cardiotoxicity and hepatotoxicity.

Caption: Workflow for an in vivo acute toxicity study of cocaethylene.

Caption: Proposed signaling pathway for cocaethylene cardiotoxicity.

Caption: Proposed pathway for cocaethylene-induced hepatotoxicity.

References

- 1. Cocaethylene, Simultaneous Alcohol and Cocaine Use, and Liver Fibrosis in People Living with and without HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential effects of cocaine and cocaethylene on intracellular Ca2+ and myocardial contraction in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of alcohol on metabolism and toxicity of cocaine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxygen free radical production mediated by cocaine and its ethanol-derived metabolite, cocaethylene, in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalytic activities of cocaine hydrolases against the most toxic cocaine metabolite norcocaethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct cardiotoxic effects of cocaine and cocaethylene on isolated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Increased toxicity of cocaine on human hepatocytes induced by ethanol: role of GSH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of voltage-gated sodium, potassium and calcium channels in the development of cocaine-associated cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

The 1885 Synthesis of Homocaine by Merck: A Historical and Technical Overview

Introduction

In the late 19th century, the field of pharmacology was rapidly advancing, with a particular focus on the development of local anesthetics following the groundbreaking introduction of cocaine for clinical use in 1884.[1] Against this backdrop of intense scientific inquiry, the German chemical company Merck reportedly achieved the first synthesis of Homocaine, also known as Cocaethylene, in 1885. This document provides a comprehensive overview of the historical context and the available technical information surrounding this early synthesis, addressing the core requirements for researchers, scientists, and drug development professionals.

While historical records, notably the 13th edition of The Merck Index, cite the year 1885 for the initial synthesis of cocaethylene, the original publication from Merck detailing the specific experimental protocols and quantitative data has proven elusive in contemporary searches of chemical literature and archives.[2] Consequently, this guide synthesizes the established chemical identity of Homocaine and the general principles of its formation, which would have guided its first laboratory preparation.

Chemical Identity and Properties of Homocaine (Cocaethylene)

Homocaine is the ethyl ester of benzoylecgonine, structurally similar to cocaine, which is the methyl ester of the same parent compound. Its chemical identity is well-established, and its properties have been documented in various chemical databases.

| Identifier | Value |

| Systematic Name | ethyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

| Molecular Formula | C₁₈H₂₃NO₄ |

| Molecular Weight | 317.38 g/mol |

| CAS Number | 529-38-4 |

| Synonyms | Cocaethylene, Ethylbenzoylecgonine, Homococaine |

The Synthetic Pathway: Transesterification

The synthesis of Homocaine (Cocaethylene) from cocaine is a transesterification reaction. This process involves the substitution of the methyl group of the ester in cocaine with an ethyl group from ethanol (B145695). While the precise conditions of the 1885 Merck synthesis are not available, the fundamental chemical transformation is clear.

The logical workflow for the first laboratory synthesis of Homocaine would have involved the reaction of cocaine with ethanol, likely in the presence of an acid or base catalyst to facilitate the transesterification process.

Postulated Experimental Protocol

Based on the principles of organic chemistry known in the late 19th century, a plausible, albeit hypothetical, experimental protocol for the synthesis of Homocaine by Merck in 1885 can be outlined. It is important to reiterate that this is a reconstruction and not a direct account from a historical document.

Objective: To synthesize Homocaine (Cocaethylene) via the transesterification of cocaine.

Materials:

-

Cocaine hydrochloride or cocaine freebase

-

Absolute ethanol

-

A suitable acid catalyst (e.g., sulfuric acid) or base catalyst (e.g., sodium ethoxide)

-

Solvents for extraction and purification (e.g., diethyl ether, water)

-

Apparatus for heating and reflux

Methodology:

-

Preparation of Reactants: A measured quantity of cocaine would be dissolved in an excess of absolute ethanol.

-

Catalysis: A catalytic amount of a strong acid or a base would be added to the solution to initiate the transesterification.

-

Reaction: The mixture would be heated under reflux for a specified period to drive the reaction towards the formation of the ethyl ester.

-

Neutralization and Extraction: After cooling, the reaction mixture would be neutralized. The product, Homocaine, would then be extracted from the aqueous ethanol solution using an organic solvent like diethyl ether.

-

Purification: The extracted organic layer would be washed to remove any remaining impurities. The solvent would then be evaporated to yield crude Homocaine.

-

Crystallization: The crude product would likely be further purified by recrystallization from a suitable solvent to obtain Homocaine in a pure, crystalline form.

Quantitative Data and Yields

Without the original 1885 publication, no quantitative data regarding reactant amounts, reaction times, temperatures, or percentage yields can be definitively provided. For modern researchers, these parameters would need to be determined empirically, optimizing the reaction conditions for efficiency and purity.

Signaling Pathways and Biological Context

Homocaine, or cocaethylene, is not only a synthetic compound but is also formed in the liver when cocaine and ethanol are consumed concurrently. It is known to have its own distinct pharmacological effects, acting as a central nervous system stimulant. The primary mechanism of action for cocaine and its analogs involves the blockade of dopamine, serotonin, and norepinephrine (B1679862) transporters in the brain, leading to an increase in the synaptic concentration of these neurotransmitters.

Conclusion

The synthesis of Homocaine by Merck in 1885 represents an early example of the chemical modification of a natural product to create a novel compound with potential therapeutic applications. While the precise historical details of this synthesis remain to be uncovered from primary archival sources, the fundamental chemistry is well understood. This guide provides a framework for understanding the historical context, the likely synthetic methodology, and the biological significance of Homocaine, serving as a valuable resource for professionals in the fields of chemical and pharmaceutical research. Further historical investigation into the archives of Merck or the chemical journals of the period may one day reveal the original publication and the specific details of this pioneering synthesis.

References

Application Notes and Protocols for the Analytical Detection of Homatropine in Blood

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine (B1218969) is an anticholinergic drug, acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. It is utilized in medicine, often in combination with other drugs, for the symptomatic relief of certain conditions. Due to its pharmacological activity, there is a need for sensitive and specific analytical methods to quantify its concentration in biological matrices such as blood, serum, and plasma. This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations.

These application notes provide detailed protocols for the detection and quantification of homatropine in blood using state-of-the-art analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While a specific immunoassay for homatropine is not commercially available, a general protocol for the development of such an assay is also described.

Analytical Methods Overview

The primary methods for the quantification of homatropine and its structurally similar counterpart, atropine (B194438), in blood are chromatographic techniques coupled with mass spectrometry. These methods offer high sensitivity and specificity, which are essential for detecting the low concentrations typically found in biological samples.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like homatropine, a derivatization step is often required to increase volatility and improve chromatographic performance.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that is widely used for the analysis of a broad range of compounds in complex matrices. It often requires less sample preparation compared to GC-MS and does not necessitate derivatization.

-

Immunoassays: These are biochemical tests that use the specificity of an antibody-antigen reaction to measure the concentration of a substance. While offering high throughput, the development of a specific antibody for homatropine is a prerequisite.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analytical methods described. Data for atropine is included as a reference due to its structural similarity to homatropine and the greater availability of published data.

| Parameter | GC-MS (Atropine) | LC-MS/MS (General Multi-analyte) |

| Linearity Range | 10 - 300 ng/mL[1][2] | 0.02 - 200 ng/mL[3] |

| Limit of Quantitation (LOQ) | 10 ng/mL[1][2] | 0.02 - 1.5 ng/mL[4] |

| Recovery | 69% at 75 and 150 ng/mL[1][2] | Analyte dependent, generally >80% |

| Precision (CV%) | 6.5% at 200 ng/mL[1][2] | < 15% |

Experimental Protocols

Sample Collection and Preparation

Proper sample collection and preparation are critical for accurate and reproducible results.

Materials:

-

Vacutainer tubes with EDTA or heparin anticoagulant

-

Centrifuge

-

Pipettes and tips

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

-

Glass test tubes

Protocol for Plasma Preparation:

-